

Mass Spectrometry Analysis of 3-Amino-5-tert-butylisoxazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Amino-5-tert-butylisoxazole

Cat. No.: B1265968

[Get Quote](#)

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of **3-Amino-5-tert-butylisoxazole**. It is intended for researchers, scientists, and drug development professionals who are working with this compound and require a deeper understanding of its analysis using mass spectrometry techniques. This guide covers the fundamental properties of the molecule, detailed experimental protocols, and a theoretical examination of its fragmentation patterns.

Introduction to 3-Amino-5-tert-butylisoxazole

3-Amino-5-tert-butylisoxazole is a heterocyclic organic compound featuring an isoxazole ring substituted with an amino group and a tert-butyl group.^[1] The presence of these functional groups imparts specific chemical properties that are relevant to its analysis by mass spectrometry. The basic amino group provides a site for efficient protonation, making it suitable for analysis by electrospray ionization (ESI) in positive ion mode. The tert-butyl group, a bulky aliphatic substituent, is expected to influence the fragmentation behavior of the molecule.

Physicochemical Properties

A summary of the key physicochemical properties of **3-Amino-5-tert-butylisoxazole** is presented in the table below. This information is crucial for sample preparation and for the interpretation of mass spectrometry data.

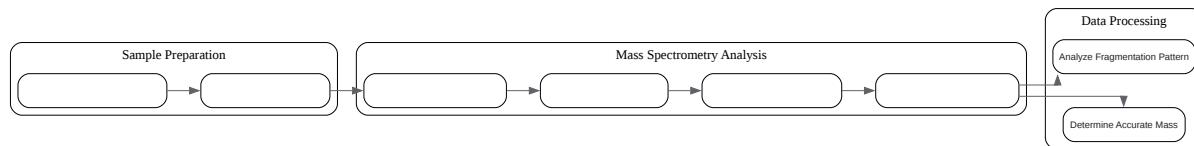
Property	Value	Reference
Molecular Formula	C ₇ H ₁₂ N ₂ O	[1] [2]
Molecular Weight	140.18 g/mol	[3]
CAS Number	55809-36-4	[1] [2]
Appearance	Pale cream to yellow crystals or powder	[2]
Melting Point	110-114 °C	
IUPAC Name	5-tert-butyl-1,2-oxazol-3-amine	[2] [3]

Experimental Protocols for Mass Spectrometry Analysis

While specific experimental data for the mass spectrometry analysis of **3-Amino-5-tert-butylisoxazole** is not readily available in the public domain, a general protocol for the analysis of small molecules can be adapted. The following sections outline a recommended methodology for direct infusion analysis and liquid chromatography-mass spectrometry (LC-MS) analysis.

Direct Infusion Mass Spectrometry

This method is suitable for obtaining a quick mass spectrum of a pure compound and for fragmentation studies (MS/MS).


Sample Preparation:

- Prepare a stock solution of **3-Amino-5-tert-butylisoxazole** at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
- Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture appropriate for electrospray ionization, typically 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode.

Instrumentation and Parameters:

- Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or an Orbitrap mass spectrometer is recommended for high-resolution mass analysis.
- Ionization Source: Electrospray Ionization (ESI)
- Ionization Mode: Positive
- Capillary Voltage: 3.5 - 4.5 kV
- Cone Voltage: 20 - 40 V (can be optimized)
- Source Temperature: 120 - 150 °C
- Desolvation Temperature: 350 - 500 °C
- Desolvation Gas Flow: 600 - 800 L/hr
- Scan Range: m/z 50 - 500

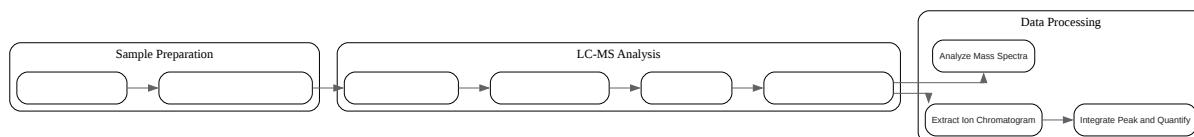
Workflow for Direct Infusion Analysis:

[Click to download full resolution via product page](#)

Workflow for Direct Infusion Mass Spectrometry Analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the preferred method for analyzing the compound in complex mixtures, such as biological samples or reaction mixtures.


Chromatographic Conditions:

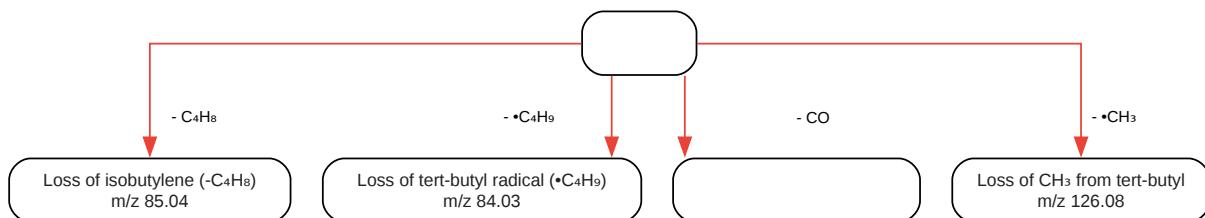
- Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 μ m particle size) is a suitable starting point.
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: A typical gradient would be to start at 5% B, hold for 1 minute, ramp to 95% B over 5-7 minutes, hold for 2 minutes, and then re-equilibrate at 5% B.
- Flow Rate: 0.3 - 0.5 mL/min
- Column Temperature: 30 - 40 °C
- Injection Volume: 1 - 5 μ L

Mass Spectrometry Conditions:

The mass spectrometer parameters would be similar to those used for direct infusion, with data acquisition synchronized with the chromatographic elution.

Workflow for LC-MS Analysis:

[Click to download full resolution via product page](#)


Workflow for LC-MS Analysis.

Predicted Fragmentation Pattern

In the absence of experimental MS/MS data for **3-Amino-5-tert-butylisoxazole**, a theoretical fragmentation pathway can be proposed based on its chemical structure and known fragmentation mechanisms of similar compounds. The protonated molecule ($[M+H]^+$, m/z 141.10) is expected to be the precursor ion in positive mode ESI-MS.

The primary fragmentation is likely to involve the cleavage of the bulky tert-butyl group and fragmentation of the isoxazole ring. The tert-butyl group can be lost as isobutylene via a McLafferty-type rearrangement or as a tert-butyl radical. Cleavage of the N-O bond in the isoxazole ring is a common fragmentation pathway for this heterocyclic system.

Proposed Fragmentation Pathway:

[Click to download full resolution via product page](#)

Predicted Fragmentation Pathway of Protonated **3-Amino-5-tert-butylisoxazole**.

Interpretation of Key Fragments:

- m/z 126.08: This fragment likely corresponds to the loss of a methyl radical ($\cdot\text{CH}_3$) from the tert-butyl group.
- m/z 113.10: This could result from the loss of carbon monoxide (CO) following the cleavage of the isoxazole ring.

- m/z 85.04: The loss of isobutylene (C_4H_8) is a very common fragmentation pathway for compounds containing a tert-butyl group.
- m/z 84.03: This fragment would be the result of the loss of a tert-butyl radical ($\bullet C_4H_9$).

Conclusion

This technical guide provides a framework for the mass spectrometry analysis of **3-Amino-5-tert-butylisoxazole**. While experimental data is currently limited, the provided protocols and theoretical fragmentation patterns offer a solid starting point for researchers. The methodologies described herein, from sample preparation to data interpretation, are based on established principles of mass spectrometry and can be adapted to specific instrumentation and analytical goals. Further experimental work is necessary to validate the predicted fragmentation pathways and to develop quantitative analytical methods for this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 55809-36-4: 3-Amino-5-tert-butylisoxazole | CymitQuimica [cymitquimica.com]
- 2. 3-Amino-5-tert-butylisoxazole, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. 3-Isoxazolamine, 5-(1,1-dimethylethyl)- | C7H12N2O | CID 171473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Mass Spectrometry Analysis of 3-Amino-5-tert-butylisoxazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1265968#mass-spectrometry-analysis-of-3-amino-5-tert-butylisoxazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com